Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diamines with acetone in the presence of catalysts can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts for facilitating cyclization and other transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure may impart unique mechanical or electronic properties to materials.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic diazepines and related structures. Examples include:
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(4-phenyl-1-piperazinyl)methyl.
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(4-morpholinyl)methyl.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- lies in its specific substitution pattern and the presence of the morpholine ring. This confers distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93464-30-3 |
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Molecular Formula |
C23H33N3O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(3-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylpropyl)morpholine |
InChI |
InChI=1S/C23H33N3O/c1-2-10-22-21(8-1)24-20-9-5-7-19(20)23(11-3-4-12-23)26(22)14-6-13-25-15-17-27-18-16-25/h1-2,8,10,19H,3-7,9,11-18H2 |
InChI Key |
JHKYVAUXCHWDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCCN5CCOCC5 |
Origin of Product |
United States |
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